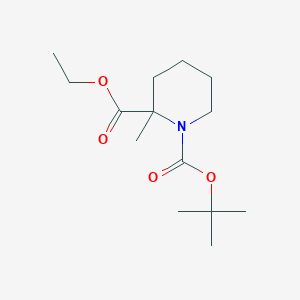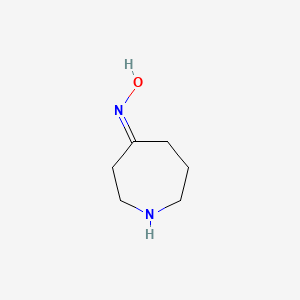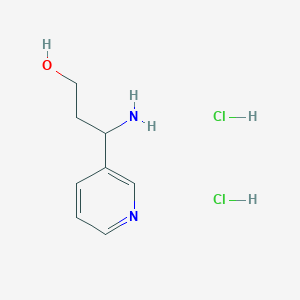
3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride is a chemical compound of the pyridine family, which is an important component of many drugs, pesticides, and other compounds used in scientific research. It is a colorless, water-soluble crystalline solid with a melting point of 178-180°C and a molecular weight of 131.2 g/mol. The compound has a variety of applications in the scientific research field, including synthesis and drug design. It is also used in the synthesis of other compounds, such as pyridone and pyridinium salts.
Wirkmechanismus
3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride is a weak base and can act as a proton acceptor in aqueous solutions. The compound is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the structure of the molecule. Additionally, the compound can act as a nucleophile, which can be used to form covalent bonds with other molecules.
Biochemical and Physiological Effects
3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride has been found to have no significant biochemical or physiological effects on humans or other organisms. The compound is not known to be toxic, and it is not known to be a carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride in laboratory experiments include its low cost and its water solubility. Additionally, the compound is relatively stable in aqueous solutions and can be stored for long periods of time without significant degradation. The main limitation of the compound is that it must be used in an inert atmosphere, as it is sensitive to oxygen and light.
Zukünftige Richtungen
The future directions for research involving 3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride include further investigation of its use in the synthesis of peptides and other molecules for drug design and drug delivery. Additionally, further research into its use in the synthesis of other compounds, such as amides, esters, and nitriles, could lead to the development of new compounds with potential therapeutic applications. Finally, further research into the biochemical and physiological effects of the compound could lead to the development of new drugs or pesticides.
Synthesemethoden
3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of pyridine-3-carboxaldehyde and 3-aminopropionitrile in an aqueous solution at pH 7. The second step involves the addition of hydrochloric acid to the reaction mixture to form the desired product. The reaction is carried out in an inert atmosphere, and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride is used in a variety of scientific research applications. It is used in the synthesis of pyridone and pyridinium salts, which are important components of many drugs, pesticides, and other compounds used in research. It is also used in the synthesis of peptides and other molecules that are used in drug design and drug delivery. Additionally, it is used in the synthesis of a variety of other compounds, such as amides, esters, and nitriles.
Eigenschaften
IUPAC Name |
3-amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-8(3-5-11)7-2-1-4-10-6-7;;/h1-2,4,6,8,11H,3,5,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMTAIPMNLGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-pyridin-3-YL-propan-1-OL dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


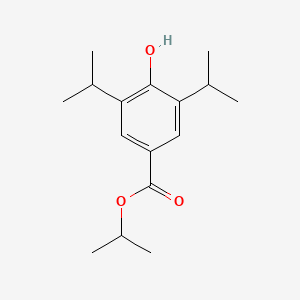
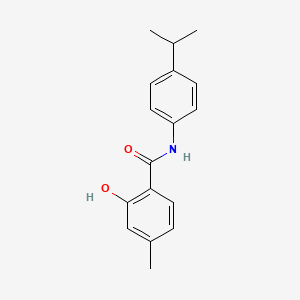



![Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B6353952.png)
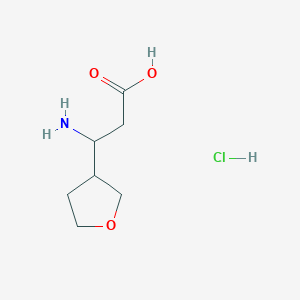
![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)



